molecular formula C18H21N3O2S B2522357 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1798042-09-7

4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

Cat. No.: B2522357
CAS No.: 1798042-09-7
M. Wt: 343.45
InChI Key: YVOSNCKVEKHZJD-UHFFFAOYSA-N
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Description

The compound 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a heterocyclic amide featuring a thiazolo[5,4-c]azepine core fused to a benzamide moiety substituted with a tert-butyl group. This structure combines a rigid bicyclic system with a lipophilic tert-butyl substituent, which may enhance metabolic stability and target binding in pharmacological contexts.

Properties

IUPAC Name

4-tert-butyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)12-8-6-11(7-9-12)15(22)21-17-20-13-5-4-10-19-16(23)14(13)24-17/h6-9H,4-5,10H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOSNCKVEKHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a member of the thiazoloazepine class of compounds. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}O_{1}S
  • Molecular Weight : 284.39 g/mol
  • IUPAC Name : 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

This structure features a tert-butyl group and a thiazoloazepine moiety that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazoloazepine core is known for its ability to modulate enzyme activity and receptor binding. The compound may act through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors and alter their activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Potential antioxidant properties may help mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds within the thiazoloazepine family exhibit significant anticancer properties. For instance, a study evaluated the anticancer effects of related compounds against various cancer cell lines such as leukemia and breast cancer. The results demonstrated that certain derivatives showed promising cytotoxic effects with IC50 values in the low micromolar range .

Antimicrobial Properties

In vitro studies have also assessed the antimicrobial efficacy of similar thiazolo compounds. These studies revealed that some derivatives displayed potent antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Activity :
    • A series of synthesized thiazolo compounds were tested for their anticancer properties against human cancer cell lines.
    • Results showed that one derivative had an average logGI(50) value of -5.38 against breast cancer cells, indicating strong inhibitory effects .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial activity of thiazolo derivatives against various bacterial strains.
    • The results highlighted that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains .

Data Summary Table

Biological ActivityTargetIC50 / MIC ValuesReference
AnticancerBreast Cancer Cells-5.38 (logGI(50))
AntimicrobialResistant Bacteria<10 µg/mL (MIC)

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Structural and Molecular Comparisons

Key structural variations among analogues lie in the substituents attached to the thiazoloazepin ring or the benzamide group. Below is a comparative analysis of molecular features:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C₁₈H₂₁N₃O₂S ~343.44 4-(tert-butyl)benzamide Not reported
N-(4-Oxo-thiazoloazepin-2-yl)acetamide C₉H₁₁N₃O₂S 225.266 Acetamide Not reported
4-(tert-Butyl)-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)benzamide (Compound 72) C₁₉H₂₁N₃O₂ 323.39 4-(tert-butyl)benzamide + pyrazole Structure-activity relationship studied
Benzo[b]thiophene-2-carboxamide C₁₆H₁₃N₃O₂S₂ 343.40 Benzo[b]thiophene-2-carboxamide No data
Fe(III) Complex of 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide Methylcarbamothioyl-Fe(III) IC₅₀ = 111 µg/mL (anticancer)

Key Observations:

  • Compound 72 demonstrates how substituents on the benzamide’s amine group (e.g., pyrazole) can modulate activity .
  • The Fe(III) complex in highlights how metal coordination enhances pharmacological properties, though the target compound lacks such derivatization .
2.3 Functional and Pharmacological Implications
  • Lipophilicity : The tert-butyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., acetamide), which could improve blood-brain barrier penetration or target binding .

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